molecular formula C11H15ClN2O B1433684 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine CAS No. 1515960-91-4

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine

Cat. No.: B1433684
CAS No.: 1515960-91-4
M. Wt: 226.7 g/mol
InChI Key: AEAZWGYXRRGTDI-UHFFFAOYSA-N
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Description

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H15ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine typically involves the reaction of 2-chloro-5-chloromethylpyridine with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the piperidin-4-ylmethoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidin-4-ylmethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidine moiety enhances its potential for biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

2-Chloro-5-(piperidin-4-ylmethoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperidine moiety, which is known for its role in various biological interactions, making it a subject of interest for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15ClN2O\text{C}_{12}\text{H}_{15}\text{ClN}_2\text{O}

This structure includes a chlorine atom at the 2-position of the pyridine ring and a piperidinylmethoxy group, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. Studies suggest that this compound may act as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a significant role in gene regulation and cancer progression. The interaction involves binding to the active site of LSD1, leading to inhibition of its demethylase activity, which can result in altered gene expression profiles in cancer cells .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has shown efficacy against various cancer cell lines, including those with overexpressed LSD1. For instance:

  • Cell Line Studies : In vitro assays indicated that this compound significantly inhibited cell proliferation in acute myeloid leukemia (AML) cell lines, with IC50 values indicating strong anti-proliferative effects .
  • Mechanistic Insights : Molecular docking studies revealed that the piperidinyl group forms crucial interactions with LSD1, enhancing the compound's inhibitory potency .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary tests have indicated effectiveness against certain Gram-positive bacteria, although further studies are required to fully elucidate its spectrum of activity and mechanism .

Table 1: Summary of Biological Activities

Activity Target IC50 (µM) Notes
AnticancerLSD10.65Strong inhibition in AML cell lines
AntimicrobialGram-positive bacteriaTBDPreliminary results suggest efficacy

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits a favorable safety profile. In animal models, no significant acute toxicity was observed at high doses (up to 2000 mg/kg), suggesting potential for therapeutic use .

Properties

IUPAC Name

2-chloro-5-(piperidin-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-11-2-1-10(7-14-11)15-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAZWGYXRRGTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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